molecular formula C7H5BrF3N B12961640 2-Bromo-3-(difluoromethyl)-4-fluoroaniline

2-Bromo-3-(difluoromethyl)-4-fluoroaniline

Cat. No.: B12961640
M. Wt: 240.02 g/mol
InChI Key: FEYOAOQDPDOGJN-UHFFFAOYSA-N
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Description

2-Bromo-3-(difluoromethyl)-4-fluoroaniline is an organic compound with the molecular formula C7H5BrF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, difluoromethyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(difluoromethyl)-4-fluoroaniline typically involves multi-step organic reactions. One common method is the halogenation of aniline derivatives followed by the introduction of difluoromethyl and fluorine groups. For instance, starting from 4-fluoroaniline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide under suitable conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control of reaction parameters, leading to higher selectivity and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(difluoromethyl)-4-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-3-(difluoromethyl)-4-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(difluoromethyl)-4-fluoroaniline involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as bromine and fluorine can influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(difluoromethyl)-4-fluoropyridine
  • 2-Bromo-3-(difluoromethyl)pyridine
  • 2-Bromo-3,3,3-trifluoropropene

Uniqueness

Compared to similar compounds, 2-Bromo-3-(difluoromethyl)-4-fluoroaniline has a unique combination of substituents that confer distinct chemical properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives. Additionally, the difluoromethyl group can impart unique electronic and steric effects, making it valuable in various synthetic applications .

Properties

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

IUPAC Name

2-bromo-3-(difluoromethyl)-4-fluoroaniline

InChI

InChI=1S/C7H5BrF3N/c8-6-4(12)2-1-3(9)5(6)7(10)11/h1-2,7H,12H2

InChI Key

FEYOAOQDPDOGJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)Br)C(F)F)F

Origin of Product

United States

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